![molecular formula C8H12N2O B1381958 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one CAS No. 1310149-43-9](/img/structure/B1381958.png)
3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one
Overview
Description
The compound is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are structurally related to ammonia and can be categorized as primary, secondary, or tertiary depending on the number of carbon atoms connected to the nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one” are not available, amines can be synthesized through various methods. For instance, one method involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, cryoelectron microscopy, and NMR spectroscopy . These techniques can provide 3D structural information about the compound.Chemical Reactions Analysis
Amines can engage in a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo deamination chemistry, which involves the removal of an amine group .Physical And Chemical Properties Analysis
Amines have various physical and chemical properties. They can engage in hydrogen bonding with water, and low molar mass amines are quite soluble in water . The physical properties of amines include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Regioselective Synthesis and Biological Importance
- Regioselective Synthesis : A study demonstrates the regioselective synthesis of highly substituted 2-pyridones through multicomponent reactions, including compounds similar to "3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one". This synthesis path is crucial for developing biologically important compounds, offering insights into the mechanistic aspects of their formation (Pathak, Kundu, & Pramanik, 2012).
Chemical Synthesis and Mechanistic Insights
- Innovative Synthesis Approaches : Another research elaborates on a natural product-inspired rapid access to 3-(aminomethyl)pyridine, showcasing a one-pot reaction that highlights a C3-selective formal C-H activation. This approach indicates the versatility of the core structure in synthesizing related compounds and provides a foundation for further chemical investigations (Tang, Xiao, & Wang, 2017).
Advanced Applications and Structural Analysis
- Pyrido[1,2-a][1,3,5]Triazine Derivatives : The aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles leading to the formation of pyrido[1,2-a][1,3,5]triazine derivatives showcases the compound's utility in synthesizing complex heterocyclic structures. Such structures are often explored for their pharmacological properties, demonstrating the compound's importance in medicinal chemistry (Khrustaleva et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one” are not available, amines and their derivatives have potential applications in various fields. For instance, certain amines have been incorporated into perovskite solar cells, suggesting potential future directions for improving the performance and device stability of these cells .
properties
IUPAC Name |
3-(aminomethyl)-1-ethylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-10-5-3-4-7(6-9)8(10)11/h3-5H,2,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZKSNZMRVOGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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